

# The Discovery of L-Moses: A Potent and Selective PCAF Bromodomain Inhibitor

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## Compound of Interest

Compound Name: *L-Moses*

Cat. No.: *B608615*

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A Technical Guide for Researchers and Drug Development Professionals

## Introduction

The p300/CBP-associated factor (PCAF, also known as KAT2B) is a critical enzyme involved in the regulation of gene transcription through its histone acetyltransferase (HAT) activity.[1] The bromodomain of PCAF recognizes acetylated lysine residues on histones and other proteins, playing a key role in chromatin remodeling and the recruitment of transcriptional machinery. Misregulation of PCAF has been implicated in various diseases, including cancer and HIV infection, making its bromodomain an attractive therapeutic target.[1] This technical guide provides an in-depth overview of the discovery of **L-Moses** (also referred to as L-45), a potent, selective, and cell-active chemical probe for the PCAF bromodomain.[1][2]

## L-Moses: Quantitative Data Summary

**L-Moses** was identified through iterative cycles of rational inhibitor design and biophysical characterization.[1][2] Its potency, selectivity, and cellular activity have been extensively evaluated using various biochemical and cellular assays. The following tables summarize the key quantitative data for **L-Moses** and its inactive enantiomer, D-Moses.

## Binding Affinity and Potency

Parameter	Value
PCAF K <sub>i</sub> (HTRF)	47 nM[3]
PCAF K <sub>D</sub> (BROMOscan)	48 nM[3]
PCAF K <sub>D</sub> (ITC)	126 nM[3]
GCN5 K <sub>D</sub> (BROMOscan)	220 nM[3]
GCN5 K <sub>D</sub> (ITC)	600 nM[3]
D-45 (inactive enantiomer)	No observable binding[1]

## Cellular Activity

Assay	IC <sub>50</sub>
PCAF NanoBRET (truncated)	220 nM[3]
PCAF NanoBRET (full-length)	1.2 μM[3]
Competing pull-down (full-length PCAF)	660 nM[3]
Competing pull-down (full-length GCN5)	220 nM[3]

## Selectivity Profile

Target	Selectivity vs. PCAF
BRD4	>4500-fold[3]
Other bromodomains (panel of 48)	High selectivity, with GCN5 being the only other significant hit.[1]

Pharmacokinetic and Safety Profile	
Parameter	Result
Cytotoxicity in PBMCs	No observable cytotoxicity at 0.1, 1, and 10 $\mu$ M. [3]
Cell Permeability (MDCK-MDR1 assay)	Good[1]
Metabolic Stability (human and mouse liver microsomes)	Good[1]

## Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery of **L-Moses** are provided below.

### Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD) and thermodynamic parameters of **L-Moses** binding to the PCAF bromodomain.

Methodology:

- Protein Preparation: Recombinant human PCAF bromodomain (residues 717-833) is expressed and purified. The protein is then dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
- Ligand Preparation: **L-Moses** is dissolved in the same ITC buffer to a final concentration of approximately 1 mM.
- ITC Experiment:
  - The sample cell of the ITC instrument (e.g., a MicroCal ITC200) is filled with the PCAF bromodomain solution at a concentration of approximately 50  $\mu$ M.
  - The injection syringe is filled with the **L-Moses** solution.

- The experiment is performed at 25°C with a series of injections (e.g., 19 injections of 2 µL each) of the **L-Moses** solution into the sample cell.
- The heat change associated with each injection is measured.
- Data Analysis: The resulting data are fitted to a single-site binding model to determine the dissociation constant (KD), enthalpy of binding ( $\Delta H$ ), and stoichiometry (n).

## NanoBRET Target Engagement Assay

Objective: To measure the ability of **L-Moses** to displace the PCAF bromodomain from its natural binding partner, histone H3.3, in living cells.

Methodology:

- Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium. The cells are then co-transfected with two plasmids: one encoding the PCAF bromodomain fused to NanoLuc luciferase and another encoding histone H3.3 fused to HaloTag.
- Assay Setup:
  - Transfected cells are seeded into 96-well plates.
  - The cells are then treated with the HaloTag NanoBRET 618 Ligand, which serves as the energy acceptor.
  - Serial dilutions of **L-Moses** are added to the wells.
- BRET Measurement:
  - The NanoBRET Nano-Glo Substrate is added to the wells to initiate the luminescence reaction.
  - The plate is read on a luminometer capable of measuring both the donor (NanoLuc) and acceptor (NanoBRET 618) emission wavelengths (e.g., 450 nm and 610 nm).
- Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The data are then plotted as a function of **L-Moses** concentration, and the IC50 value is

determined by fitting the data to a dose-response curve.

## Cytotoxicity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the toxicity of **L-Moses** in primary human immune cells.

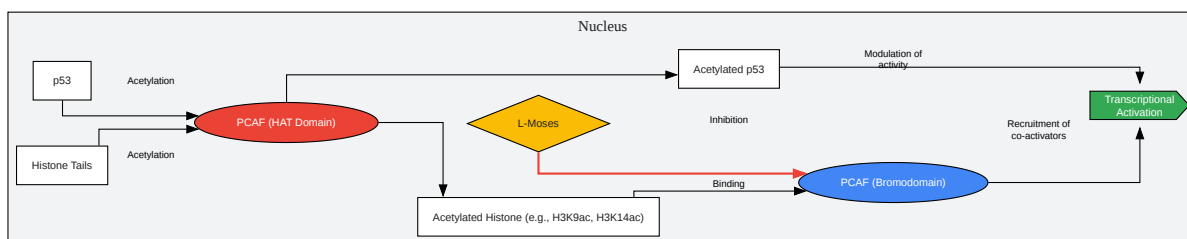
Methodology:

- **PBMC Isolation:** PBMCs are isolated from the whole blood of healthy donors using standard density gradient centrifugation (e.g., with Ficoll-Paque).
- **Cell Culture and Treatment:**
  - The isolated PBMCs are cultured in a suitable medium.
  - The cells are then treated with various concentrations of **L-Moses** (e.g., 0.1, 1, and 10  $\mu$ M) or a vehicle control (DMSO) for 24 hours.
- **Viability Assessment:**
  - After the incubation period, cell viability is assessed using a LIVE/DEAD Fixable Aqua Dead Cell Stain Kit (or a similar viability dye) according to the manufacturer's instructions.
  - The stained cells are analyzed by flow cytometry.
- **Data Analysis:** The percentage of viable cells is determined for each treatment condition.

## Visualizations

### PCAF Bromodomain Signaling Pathway

The PCAF bromodomain plays a crucial role in transcriptional activation. It recognizes acetylated lysine residues on histone tails, which leads to the recruitment of other transcriptional co-activators and the initiation of gene expression. PCAF itself can acetylate various histone residues, creating a positive feedback loop for gene activation. It also acetylates non-histone proteins, including the tumor suppressor p53, thereby modulating their activity.

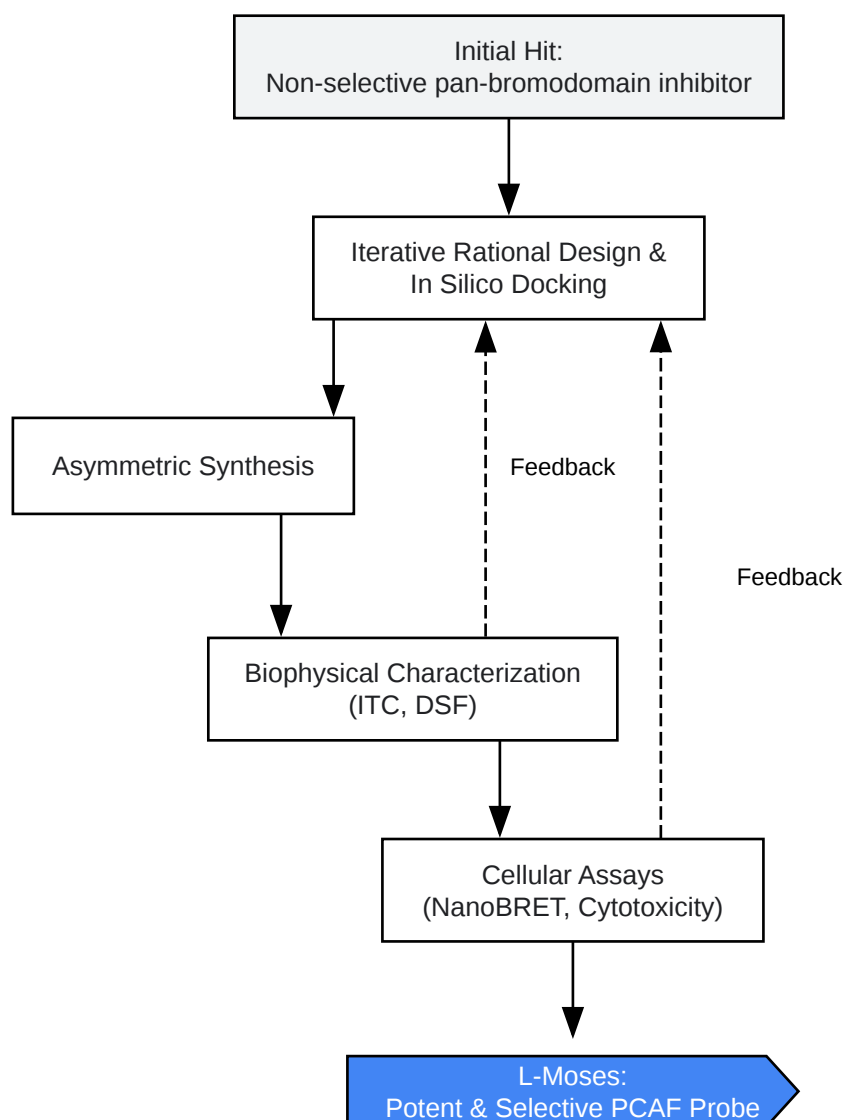


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Caption: PCAF signaling pathway and the inhibitory action of **L-Moses**.

## L-Moses Discovery Workflow

The discovery of **L-Moses** involved a multi-step process, starting from a less selective inhibitor and progressing through rational design and rigorous testing to identify a potent and selective chemical probe.

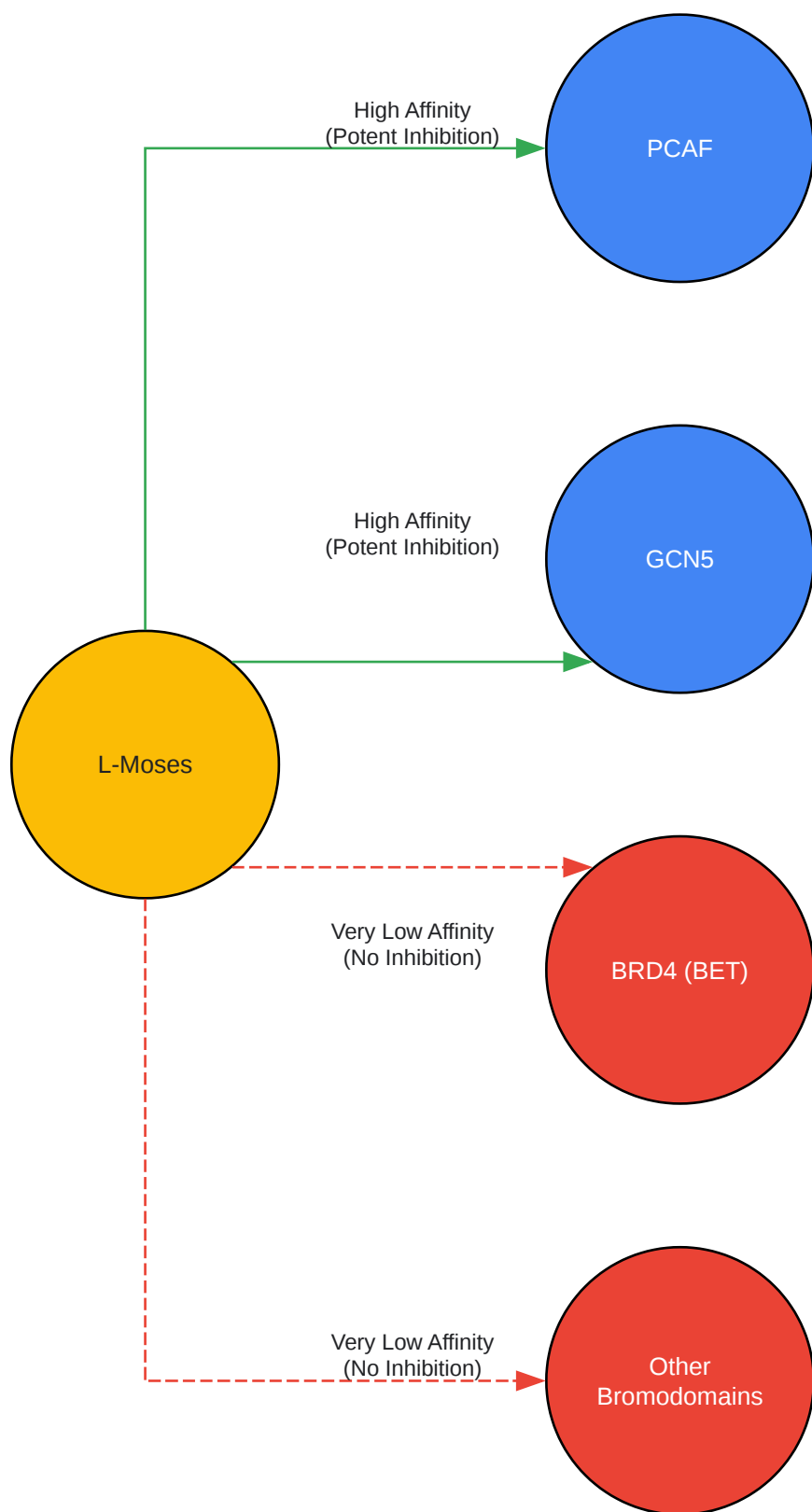


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Caption: Workflow for the discovery of the **L-Moses** chemical probe.

## Logical Relationship of L-Moses' Selectivity

**L-Moses** exhibits high selectivity for the PCAF and closely related GCN5 bromodomains over other bromodomain families, particularly the BET family (e.g., BRD4).



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Caption: Selectivity profile of **L-Moses** for PCAF/GCN5 over other bromodomains.



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## References

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